molecular formula C14H16F3N3O2 B2698759 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 862652-23-1

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid

Cat. No.: B2698759
CAS No.: 862652-23-1
M. Wt: 315.296
InChI Key: JHEKKRPOWLXKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H16F3N3O2 and a molecular weight of 315.291 g/mol . This compound features a trifluoromethyl group, a cyclopropyl group, and a pyrimidine ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxamide
  • 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-methanol

Uniqueness

Compared to similar compounds, 1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid is unique due to its carboxylic acid group, which can participate in a wider range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)11-7-10(8-1-2-8)18-13(19-11)20-5-3-9(4-6-20)12(21)22/h7-9H,1-6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEKKRPOWLXKHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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